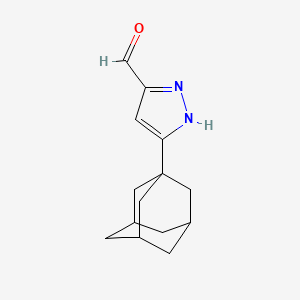

3-(adamantan-1-yl)-1H-pyrazole-5-carbaldehyde

CAS No.: 1310738-85-2

Cat. No.: VC3400862

Molecular Formula: C14H18N2O

Molecular Weight: 230.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1310738-85-2 |

|---|---|

| Molecular Formula | C14H18N2O |

| Molecular Weight | 230.31 g/mol |

| IUPAC Name | 5-(1-adamantyl)-1H-pyrazole-3-carbaldehyde |

| Standard InChI | InChI=1S/C14H18N2O/c17-8-12-4-13(16-15-12)14-5-9-1-10(6-14)3-11(2-9)7-14/h4,8-11H,1-3,5-7H2,(H,15,16) |

| Standard InChI Key | WJWMHABTLFVRMT-UHFFFAOYSA-N |

| SMILES | C1C2CC3CC1CC(C2)(C3)C4=CC(=NN4)C=O |

| Canonical SMILES | C1C2CC3CC1CC(C2)(C3)C4=CC(=NN4)C=O |

Introduction

| Property | Value |

|---|---|

| CAS Number | 1310738-85-2 |

| IUPAC Name | 5-(1-adamantyl)-1H-pyrazole-3-carbaldehyde |

| Molecular Formula | C₁₄H₁₈N₂O |

| Molecular Weight | 230.31 g/mol |

| Standard InChI | InChI=1S/C14H18N2O/c17-8-12-4-13(16-15-12)14-5-9-1-10(6-14)3-11(2-9)7-14/h4,8-11H,1-3,5-7H2,(H,15,16) |

| Standard InChIKey | WJWMHABTLFVRMT-UHFFFAOYSA-N |

| Canonical SMILES | C1C2CC3CC1CC(C2)(C3)C4=CC(=NN4)C=O |

| Physical Appearance | Not specified in available data |

The compound contains an adamantane cage structure connected to a pyrazole ring with a carbaldehyde group at the 5-position of the pyrazole ring. This unique structural arrangement contributes to its distinctive chemical behavior and potential applications in organic synthesis and medicinal chemistry.

Structural Characteristics

Molecular Structure

The adamantane group is a rigid, cage-like structure that provides hydrophobicity and steric bulk to the molecule. This tricyclic structure features a highly symmetrical arrangement that contributes to the compound's stability and specific three-dimensional orientation. The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, offers hydrogen bonding capabilities and potential for coordination with metal ions. The carbaldehyde group at the 5-position of the pyrazole ring provides a reactive site for further functionalization in synthetic applications.

Conformational Analysis

The conformational properties of 3-(adamantan-1-yl)-1H-pyrazole-5-carbaldehyde are influenced by the rigid adamantane scaffold, which limits rotational freedom around the adamantane-pyrazole bond. This restricted rotation contributes to the compound's spatial arrangement and potentially influences its interactions with biological targets. The pyrazole-carbaldehyde portion may exhibit some rotational flexibility, which could be relevant for its reactivity in synthetic applications and biological systems.

Lipophilicity and Biological Significance

Enhanced Lipophilicity

One of the most significant properties of 3-(adamantan-1-yl)-1H-pyrazole-5-carbaldehyde is its enhanced lipophilicity due to the incorporation of the adamantane group. This increased lipophilicity can significantly influence the compound's pharmacokinetic profile, including absorption, distribution, metabolism, and excretion properties. The adamantane moiety increases the compound's ability to cross lipid membranes, potentially improving its bioavailability and tissue penetration.

The lipophilic nature of the adamantane cage can facilitate interactions with hydrophobic binding pockets in proteins and receptors, which may enhance binding affinity to specific biological targets. This feature is particularly valuable in drug design, as it can improve the potency and selectivity of potential therapeutic agents derived from this compound.

Related Compounds and Derivatives

Understanding the properties and applications of 3-(adamantan-1-yl)-1H-pyrazole-5-carbaldehyde can be enhanced by examining related compounds. Several structurally similar adamantane-pyrazole derivatives have been reported in the literature, including:

Carboxylic Acid Derivatives

1-(Adamantan-1-yl)-4-bromo-1H-pyrazole-3-carboxylic acid and 5-(adamantan-1-yl)-1-phenyl-1H-pyrazole-3-carboxylic acid are related compounds that feature a carboxylic acid functional group instead of the carbaldehyde . These compounds may display different reactivity patterns and biological activities compared to the carbaldehyde derivative. The carboxylic acid functionality offers additional hydrogen bonding capabilities and can be readily converted to other functional groups such as esters, amides, and acyl halides.

Complex Derivatives

More complex derivatives, such as 3-(adamantan-1-yl)-N'-{[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide, represent further functionalization of the basic scaffold . This particular compound incorporates a carbohydrazide group and additional aromatic components, which may significantly alter its physicochemical properties and biological activities. Such derivatives illustrate the versatility of the 3-(adamantan-1-yl)-1H-pyrazole-5-carbaldehyde scaffold as a building block for more complex molecules with potentially enhanced biological activities.

Table 2: Comparison of Related Adamantane-Pyrazole Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |

|---|---|---|---|

| 3-(Adamantan-1-yl)-1H-pyrazole-5-carbaldehyde | C₁₄H₁₈N₂O | 230.31 | Base compound with aldehyde group |

| 1-(Adamantan-1-yl)-4-bromo-1H-pyrazole-3-carboxylic acid | C₁₄H₁₇BrN₂O₂ | 325.20 | Contains bromo substituent and carboxylic acid group |

| 5-(Adamantan-1-yl)-1-phenyl-1H-pyrazole-3-carboxylic acid | C₂₀H₂₂N₂O₂ | 322.41 | Contains phenyl substituent and carboxylic acid group |

| 3-(Adamantan-1-yl)-N'-{[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide | C₂₄H₂₈N₄O₂ | 404.51 | Complex carbohydrazide derivative |

The structural diversity among these related compounds demonstrates the potential for tuning the properties of adamantane-pyrazole derivatives to optimize their performance in various applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume